molecular formula C18H18O6 B187172 Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 7674-99-9

Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No. B187172
CAS RN: 7674-99-9
M. Wt: 330.3 g/mol
InChI Key: CFKGXXNWAGBBFU-UHFFFAOYSA-N
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Description

“Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate” is a chemical compound with the molecular formula C18H18O6 . It has a molecular weight of 330.33 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H18O6 . The exact structure would require more specific information or analysis.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 437.7±40.0 °C at 760 mmHg, and a flash point of 218.5±27.3 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its refractive index is 1.588 .

Scientific Research Applications

Benzofuran Derivatives in Pharmaceutical Research

Benzofuran compounds exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potent biological activities and potential applications in medicinal chemistry have attracted considerable attention. For instance, certain benzofuran derivatives have shown promise as natural drug lead compounds due to their anti-hepatitis C virus activity and efficacy as anticancer agents. Novel methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, offer efficient pathways for synthesizing complex benzofuran compounds with minimal side reactions and high yields, suggesting their significant potential in drug discovery and development (Miao et al., 2019).

Benzofuran in Antimicrobial Agents

The benzofuran scaffold has emerged as a critical structure in designing antimicrobial agents with activity against various clinically approved targets. Benzofuran and its derivatives have been found in natural products and synthetic compounds, showing a wide range of biological and pharmacological applications. Recent developments have highlighted their vital role as pronounced inhibitors against numerous diseases, viruses, fungus, microbes, and enzymes. The presence of specific functional groups, such as -OH, -OMe, sulfonamide, or halogen, significantly enhances therapeutic activities compared to reference drugs (Dawood, 2019).

Applications in Biofuel Production

Biomass-derived 2,5-dimethylfuran (DMF), a related furan derivative, is considered a promising biofuel due to its similar physicochemical properties to petroleum-based fuels. Research on DMF’s synthesis pathway and its application highlights the potential of DMF for spark and compression ignition engines based on performance characteristics and emission behavior. Blending DMF with gasoline or diesel fuel could offer better engine-out emissions without compromising performance, indicating the relevance of furan derivatives in sustainable energy solutions (Nguyen et al., 2021).

Mechanism of Action

    Target of Action

    • The primary targets of Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate are not well-documented in the literature. However, further research is needed to identify specific proteins or receptors that interact with this compound.

    Mode of Action

    • Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate likely interacts with cellular components through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces).

    Pharmacokinetics

    • Absorption : Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is likely absorbed through passive diffusion in the gastrointestinal tract.

properties

IUPAC Name

diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-5-21-17(19)15-9(3)23-13-8-12-14(7-11(13)15)24-10(4)16(12)18(20)22-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGXXNWAGBBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998054
Record name Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

CAS RN

7674-99-9
Record name NSC39626
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Record name Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate
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